(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
Overview
Description
Typically, a compound like “(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride” would be an organic molecule with a cyclopropyl group (a three-carbon ring), a pyridin-2-yl group (a six-membered ring with five carbon atoms and one nitrogen atom), and a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group), all connected together. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each requiring specific reagents and conditions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances under various conditions. The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the structure of the molecule .Scientific Research Applications
Anti-Fibrotic Activity
This compound has been studied for its potential anti-fibrotic effects. Research indicates that derivatives of pyridin-2-yl pyrimidine, which share a core structure with (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, have shown promising results against fibrosis . These studies involve evaluating biological activities against hepatic stellate cells, which play a crucial role in the development of liver fibrosis.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism
Derivatives of (pyridin-2-yl)methanol have been synthesized and pharmacologically evaluated as selective TRPV3 antagonists . TRPV3 is implicated in various sensory processes, including inflammation and pain perception, making these derivatives potential candidates for treating related disorders.
Synthesis of Aromatic Ketones
The compound’s derivatives have been used in the synthesis of aromatic ketones via copper-catalyzed Csp3-H oxidation . This process is significant in pharmaceutical manufacturing, where aromatic ketones serve as important intermediates.
Pharmacological Intermediates
The chemical structure of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride suggests its use as an intermediate in the synthesis of various pharmacologically active compounds. Its transformation into different derivatives expands its application in drug discovery and development .
Biological Activity Exploration
Compounds with a pyridin-2-yl structure have been extensively explored for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . This makes (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride a valuable starting point for developing new therapeutic agents.
Chemical Biology and Medicinal Chemistry
The compound is used in chemical biology and medicinal chemistry for constructing novel heterocyclic compound libraries with potential biological activities . Its versatility in chemical reactions makes it a key component in the design of new molecules with desired biological functions.
Mechanism of Action
Target of Action
The primary target of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) channels . These channels are part of the transient receptor potential (TRP) channel family and are known to be involved in the sensation of temperature and pain.
Mode of Action
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, the TRPV3 channels, by acting as an antagonist . This means that it binds to these channels and inhibits their activity. The inhibition of TRPV3 channels can lead to a decrease in the influx of calcium ions into the cells .
Biochemical Pathways
The inhibition of TRPV3 channels by (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride affects the calcium signaling pathway. Calcium ions play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of TRPV3 channels can have significant downstream effects on these processes .
Result of Action
The molecular and cellular effects of the action of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride are primarily related to its inhibitory effect on TRPV3 channels. By inhibiting these channels, the compound can modulate the influx of calcium ions into the cells, thereby affecting various cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.